molecular formula C22H26O4 B4962266 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone

1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone

Cat. No. B4962266
M. Wt: 354.4 g/mol
InChI Key: DOQFEBXARDVOQO-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. Synthetic cannabinoids are human-made chemicals that are designed to mimic the effects of natural cannabinoids found in cannabis plants. These compounds are often used for research purposes to study the endocannabinoid system and its effects on the human body.

Mechanism of Action

1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone binds to the cannabinoid receptors CB1 and CB2 in the brain and nervous system, producing a range of effects that are similar to those of natural cannabinoids. These effects include altered perception, mood, and behavior, as well as changes in heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, decreased body temperature, and altered pain perception. 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone has also been shown to produce sedative effects and impair cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone in lab experiments include its high potency, selectivity for CB1 and CB2 receptors, and its ability to produce a range of effects that are similar to those of natural cannabinoids. However, there are also some limitations to using 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone in lab experiments. These include its potential for abuse and dependence, as well as its potential for producing adverse effects on the cardiovascular and nervous systems.

Future Directions

There are many future directions for research on 1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties and fewer adverse effects. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and nervous system. Finally, there is a need for further research on the potential therapeutic uses of synthetic cannabinoids in the treatment of various medical conditions.

Synthesis Methods

1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone is synthesized through a multistep process that involves the reaction of 4-(1-propen-1-yl)-2-methoxyphenol with 4-bromobutyl-2-fluorophenyl ketone, followed by the addition of indazole-3-carboxylic acid and trifluoroacetic acid. The final product is purified through column chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone is commonly used in scientific research to study the endocannabinoid system and its effects on the human body. This compound is often used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples. It is also used to study the pharmacological effects of synthetic cannabinoids on different receptors in the brain.

properties

IUPAC Name

1-[2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-4-9-18-12-13-21(22(16-18)24-3)26-15-8-7-14-25-20-11-6-5-10-19(20)17(2)23/h4-6,9-13,16H,7-8,14-15H2,1-3H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQFEBXARDVOQO-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{4-[2-Methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone

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